Dehydrogeijerin

Description

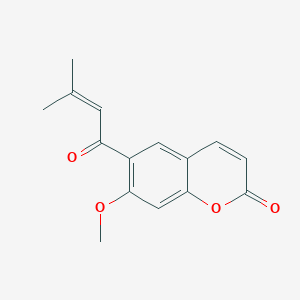

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-6-(3-methylbut-2-enoyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9(2)6-12(16)11-7-10-4-5-15(17)19-13(10)8-14(11)18-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDSLGAFRQCARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dehydrogeijerin Biosynthesis Pathway in Angelica dahurica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica dahurica, a perennial plant of the Apiaceae family, is a rich source of bioactive furanocoumarins, a class of secondary metabolites with significant pharmacological interest. Among these, dehydrogeijerin has garnered attention for its potential therapeutic properties. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Angelica dahurica, summarizing current knowledge, presenting quantitative data, detailing experimental protocols, and visualizing the core biochemical processes.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Angelica dahurica is a multi-step enzymatic process originating from the general phenylpropanoid pathway. While the complete pathway has not been fully elucidated in this specific plant, key enzymatic steps have been identified, and a putative pathway can be constructed based on known furanocoumarin biosynthesis in related species.

The pathway initiates with the production of umbelliferone, a key coumarin intermediate. Umbelliferone then undergoes prenylation, a critical step in the formation of diverse furanocoumarins. In Angelica dahurica, this reaction is catalyzed by specific prenyltransferases. Subsequent cyclization of the prenylated intermediate is thought to lead to the formation of the this compound core structure.

Key Enzymatic Steps:

-

Umbelliferone Formation: The pathway begins with the synthesis of umbelliferone from p-coumaroyl-CoA, a product of the phenylpropanoid pathway. This involves hydroxylation and subsequent lactonization.

-

Prenylation of Umbelliferone: The coumarin nucleus of umbelliferone is prenylated at the C-6 position to form 7-demethylsuberosin. This reaction is catalyzed by C-prenyltransferases. Research has identified two such enzymes in Angelica dahurica, AdPT1 and AdPT2, which convert umbelliferone to 7-demethylsuberosin.[1]

-

Putative Cyclization to this compound: The final step is the cyclization of a prenylated precursor to form the characteristic furan ring of this compound. While a specific this compound synthase has not yet been characterized in Angelica dahurica, this step is likely catalyzed by a cytochrome P450 monooxygenase, similar to marmesin synthase which converts 7-demethylsuberosin to marmesin.[2][3][4] This cyclization would involve the formation of a new heterocyclic ring from the prenyl side chain.

Below is a diagram illustrating the putative this compound biosynthesis pathway.

Caption: Putative biosynthesis pathway of this compound in Angelica dahurica.

Quantitative Data on Furanocoumarins in Angelica dahurica

Several studies have quantified the levels of various furanocoumarins, including precursors and related compounds to this compound, in the roots of Angelica dahurica. The concentrations can vary depending on the plant's origin, age, and environmental conditions. The following tables summarize representative quantitative data from published literature.

Table 1: Content of Major Furanocoumarins in Angelica dahurica Roots (mg/g dry weight)

| Compound | Mean Content (mg/g) | Reference |

| Oxypeucedanin | 2.844 | [5][6] |

| Imperatorin | 1.277 | [5][6] |

| Isoimperatorin | 0.649 | [5][6] |

| Bergapten | 0.129 | [5][6] |

| Xanthotoxin | 0.052 | [5][6] |

| Psoralen | 0.018 | [5][6] |

| Xanthotoxol | 0.019 | [5][6] |

| Oxypeucedanin Hydrate | 0.216 | [5][6] |

| Byak-angelicin | 0.062 | [5][6] |

Table 2: Quantitative Analysis of Furanocoumarins in Different Angelica dahurica Samples (mg/g)

| Compound | Sample BZ-1 | Sample HBZ-1 | Reference |

| Oxypeucedanin Hydrate | 0.47 | 0.37 | [7] |

| Bergapten | 0.19 | 0.37 | [7] |

| 8-Methoxypsoralen (Xanthotoxin) | 0.08 | - | [7] |

| 5-Methoxypsoralen (Bergapten) | - | - | [7] |

| Byakangelicin | 0.37 | - | [7] |

| Oxypeucedanin | 1.11 | - | [7] |

| Imperatorin | 1.95 | - | [7] |

| Phellopterin | 0.57 | - | [7] |

| Isoimperatorin | 0.66 | - | [7] |

Note: BZ and HBZ refer to different varieties or sources of Angelica dahurica.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of Furanocoumarins by UPLC-MS/MS

This protocol describes a general method for the simultaneous quantification of multiple furanocoumarins in Angelica dahurica extracts.

a. Sample Preparation (Extraction)

-

Grinding: Dry the roots of Angelica dahurica at 60°C and grind them into a fine powder.

-

Extraction Solvent: Use methanol or a mixture of methanol and water (e.g., 80% methanol).

-

Extraction Procedure:

-

Weigh approximately 0.5 g of the powdered sample.

-

Add 25 mL of the extraction solvent.

-

Perform ultrasonic extraction for 30-60 minutes at room temperature.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm membrane filter before UPLC-MS/MS analysis.

-

b. UPLC-MS/MS Conditions

-

Chromatographic Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is commonly used.[5][6]

-

Mobile Phase: A gradient elution with two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program (Example):

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific MRM transitions for each furanocoumarin need to be optimized.

-

Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for the specific instrument.

-

c. Data Analysis

-

Construct calibration curves for each analyte using standard solutions of known concentrations.

-

Quantify the furanocoumarins in the samples by comparing their peak areas to the respective calibration curves.

Below is a diagram illustrating the experimental workflow for furanocoumarin quantification.

Caption: Workflow for the quantification of furanocoumarins in Angelica dahurica.

In Vitro Enzyme Assay for Prenyltransferases (AdPT1/AdPT2)

This protocol outlines a general method for the in vitro characterization of the prenyltransferase activity involved in the biosynthesis of 7-demethylsuberosin.

a. Enzyme Preparation

-

Gene Cloning and Expression:

-

Clone the coding sequences of AdPT1 and AdPT2 from Angelica dahurica cDNA into a suitable expression vector (e.g., pET-28a for E. coli expression with a His-tag).

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Centrifuge the lysate to separate the soluble and insoluble fractions.

-

Purify the His-tagged protein from the soluble fraction using Ni-NTA affinity chromatography.

-

Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Desalt and concentrate the purified protein using ultrafiltration.

-

b. Enzyme Assay

-

Reaction Mixture:

-

Buffer: 50 mM Tris-HCl (pH 7.5-8.0).

-

Substrates:

-

Umbelliferone (e.g., 100 µM).

-

Dimethylallyl pyrophosphate (DMAPP) as the prenyl donor (e.g., 200 µM).

-

-

Cofactor: MgCl₂ (e.g., 5 mM).

-

Enzyme: Purified AdPT1 or AdPT2 (concentration to be optimized).

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper ethyl acetate layer containing the product.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

-

Product Analysis:

-

Re-dissolve the dried residue in a small volume of methanol.

-

Analyze the product (7-demethylsuberosin) by HPLC or LC-MS to confirm its identity and quantify its formation.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Angelica dahurica involves a series of enzymatic reactions, with prenylation of a coumarin precursor being a key committed step. While significant progress has been made in identifying the initial prenyltransferases, the specific cyclase responsible for the final ring formation of this compound remains to be elucidated. Further research employing transcriptomics, proteomics, and targeted gene silencing or overexpression studies will be instrumental in fully unraveling this pathway. A complete understanding of the this compound biosynthetic pathway will not only provide insights into the chemical diversity of furanocoumarins in medicinal plants but also open avenues for the metabolic engineering and biotechnological production of this and other valuable bioactive compounds.

References

- 1. three-carbon-oxygen-prenyltransferases-responsible-for-furanocoumarin-synthesis-in-angelica-dahurica - Ask this paper | Bohrium [bohrium.com]

- 2. A new P450 involved in the furanocoumarin pathway underlies a recent case of convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [Quantitative determination of nine furanocoumarins for quality evaluation of Angelica dahurica from different habitats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isolation and Purification of Dehydrogeijerin from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of dehydrogeijerin, a coumarin found in select chemotypes of Geijera parviflora. The document details experimental protocols, data presentation, and visualizations to aid researchers in obtaining this compound for further study.

Introduction

This compound is a naturally occurring coumarin that has been identified in the leaves of Geijera parviflora, a plant native to Australia. It is particularly characteristic of the "unpalatable" chemotype of this species, distinguishing it from the "readily eaten" variety which contains other coumarins like geiparvarin.[1][2] The presence of this compound is of interest to researchers for its potential biological activities, which are yet to be fully elucidated but may contribute to the traditional medicinal uses of the plant. This guide outlines a systematic approach to the isolation and purification of this compound for subsequent research and development.

Plant Material and Extraction

The primary source for the isolation of this compound is the leaves of the "unpalatable" chemotype of Geijera parviflora.

Plant Material Collection and Preparation

Freshly collected leaves should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of phytochemicals. Once dried, the leaves are pulverized into a fine powder to maximize the surface area for efficient solvent extraction.

Solvent Extraction

A sequential solvent extraction method is employed to separate compounds based on their polarity. This approach typically involves the use of a non-polar solvent followed by a more polar solvent.

Experimental Protocol: Solvent Extraction

-

Initial Extraction: The pulverized leaf material (e.g., 250 g) is subjected to trituration with a non-polar solvent such as dichloromethane (DCM).[1] The mixture is agitated for a sufficient period to ensure thorough extraction.

-

Filtration and Concentration: The DCM extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude DCM extract.

-

Secondary Extraction: The residual plant material is then subjected to a second extraction with a more polar solvent, such as methanol (MeOH), following the same procedure as the initial extraction to yield the crude MeOH extract.[1] The DCM extract is prioritized for the isolation of this compound.

Chromatographic Purification

The crude DCM extract, containing a complex mixture of compounds, is subjected to chromatographic techniques to isolate and purify this compound.

Column Chromatography

Initial fractionation of the crude DCM extract is achieved using column chromatography over silica gel. This separates the compounds based on their affinity for the stationary phase and the polarity of the mobile phase.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, slurried in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude DCM extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical gradient might start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or chloroform.

-

Fraction Collection: Eluted fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Final purification of the this compound-containing fractions is achieved by semi-preparative HPLC. This technique offers high resolution and is ideal for obtaining highly pure compounds.

Experimental Protocol: Semi-Preparative HPLC

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed. The exact ratio is optimized based on analytical HPLC analysis of the fractions.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at various wavelengths to identify the peak corresponding to this compound.

-

Collection: The peak corresponding to this compound is collected. The solvent is then removed under reduced pressure to yield the purified compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| CAS Number | 16850-91-2 |

| ¹H NMR (CDCl₃) | Data not available in the searched literature. |

| ¹³C NMR (CDCl₃) | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

Note: While the structure of this compound is known, specific NMR and mass spectrometry data were not available in the reviewed literature. Researchers will need to perform these analyses on their isolated compound for full characterization.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the isolation and purification of this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities and signaling pathways of this compound are limited, coumarins as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The anti-inflammatory effects of many natural products are often mediated through the modulation of key signaling pathways.

References

Dehydrogeijerin: A Technical Overview of its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogeijerin, a naturally occurring coumarin, has garnered attention within the scientific community for its notable biological activities, particularly as an inhibitor of acetylcholinesterase. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental protocols and an exploration of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

This compound is a moderately soluble compound, with solubility in solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O₄ | [2] |

| Molecular Weight | 258.27 g/mol | [2] |

| CAS Number | 16850-91-2 | [2] |

| IUPAC Name | 7-methoxy-6-(3-methylbut-2-enoyl)chromen-2-one | N/A |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Spectroscopic Data

1H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-4 |

| ~7.5 | s | 1H | H-5 |

| ~6.8 | s | 1H | H-8 |

| ~6.3 | d | 1H | H-3 |

| ~6.2 | s | 1H | Vinylic H |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.2 | s | 3H | Allylic CH₃ |

| ~2.0 | s | 3H | Allylic CH₃ |

13C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (ketone) |

| ~161 | C=O (lactone) |

| ~160 | C-7 |

| ~155 | C-8a |

| ~145 | C-4 |

| ~138 | Vinylic C |

| ~128 | C-5 |

| ~125 | Vinylic C |

| ~115 | C-6 |

| ~114 | C-3 |

| ~112 | C-4a |

| ~100 | C-8 |

| ~56 | -OCH₃ |

| ~27 | Allylic CH₃ |

| ~20 | Allylic CH₃ |

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720 | C=O stretch (lactone) |

| ~1680 | C=O stretch (α,β-unsaturated ketone) |

| ~1600, 1500 | C=C stretch (aromatic) |

| ~1270 | C-O stretch (aryl ether) |

| ~1100 | C-O stretch (lactone) |

Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 258 | [M]⁺ (Molecular ion) |

| 243 | [M - CH₃]⁺ |

| 230 | [M - CO]⁺ |

| 189 | [M - C₅H₉O]⁺ |

Experimental Protocols

Isolation of this compound from Angelica polymorpha Stem

While the full experimental details from the primary literature require access to the specific publication, a general protocol for the isolation of coumarins from plant material is outlined below. This workflow is based on common phytochemical extraction and purification techniques.

Caption: Generalized workflow for the isolation of this compound.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound against acetylcholinesterase can be determined using a modified Ellman's method. This colorimetric assay measures the activity of the enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

Caption: Workflow for the acetylcholinesterase inhibition assay.

Signaling Pathway

This compound's primary documented biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3] By inhibiting AChE, this compound effectively increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This mechanism is of significant interest in the context of neurodegenerative diseases such as Alzheimer's disease, where a decline in cholinergic function is a key pathological feature.

Caption: Inhibition of acetylcholine hydrolysis by this compound.

The IC₅₀ value for this compound's inhibition of acetylcholinesterase has been reported to be 9.7 μM.[3] This indicates a potent inhibitory activity, making it a compound of interest for further investigation in the development of novel therapeutics for cholinergic-deficient conditions.

Conclusion

This compound presents as a promising natural product with well-defined inhibitory activity against a key enzyme in the central nervous system. While its fundamental physical and chemical properties are partially characterized, further research is required to establish a complete profile, including its melting and boiling points, and to obtain detailed, publicly available spectroscopic data. The elucidation of its complete biosynthetic pathway and the exploration of its potential polypharmacology will undoubtedly open new avenues for its application in drug discovery and development. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Biological Activity of Dehydrogeijerin and Its Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrogeijerin, a naturally occurring coumarin, has demonstrated notable biological activities, primarily as an anti-inflammatory and an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological effects, with a focus on its molecular mechanisms of action. While research into specific derivatives of this compound is limited, this paper also explores the broader context of coumarin derivatives to highlight potential avenues for future drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways modulated by this compound.

Introduction to this compound

This compound is a coumarin compound that has been isolated from various plant species, including Heracleum moellendorffii and Angelica dahurica.[][2] Coumarins are a class of benzopyrone secondary metabolites found in many plants, known for their diverse and significant pharmacological properties, including anti-inflammatory, anticoagulant, antibacterial, and antiviral activities.[3] this compound has emerged as a compound of interest due to its demonstrated effects on key biological pathways, particularly those involved in inflammation and neurotransmission.

Biological Activities of this compound

Current research has primarily focused on two key areas of this compound's biological activity: anti-inflammatory effects and acetylcholinesterase inhibition.

Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects in murine macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS).[4][5][6][7][8] The anti-inflammatory properties are attributed to its ability to suppress the production of key inflammatory mediators:

-

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS): this compound reduces the production of nitric oxide and the expression of iNOS, the enzyme responsible for its production during inflammation.[]

-

Cyclooxygenase-2 (COX-2): It also inhibits the expression of COX-2, a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[6]

-

Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines is also curtailed by this compound.[6]

The underlying mechanism for these anti-inflammatory effects is linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound has been observed to decrease the phosphorylation of MAP kinases.[4]

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] This inhibitory activity suggests potential therapeutic applications in neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

Quantitative Data on Biological Activity

| Compound | Biological Activity | Assay System | IC50 Value | Reference |

| This compound | Acetylcholinesterase Inhibition | 9.7 µM | [9][10] | |

| Heracleum moellendorffii Root Extract | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 cells | 11.11 µg/mL | [11] |

| Heracleum moellendorffii Aerial Part Extract | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 cells | 379.31 µg/mL | [11] |

This compound Derivatives

As of the latest literature review, there is a notable lack of specific research on the synthesis and biological evaluation of this compound derivatives. However, the broader class of coumarin derivatives has been extensively studied, revealing a wide range of biological activities, including antiviral, fungicidal, and insecticidal properties.[12][13][14][15] This suggests that the this compound scaffold represents a promising starting point for the development of novel therapeutic agents through structural modification. Future research into the synthesis of this compound derivatives could unlock new pharmacological activities.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through the downregulation of the MAPK signaling cascade in LPS-stimulated macrophages. The following diagram illustrates this proposed pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Culture

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

-

Western Blot Analysis for COX-2 and Phosphorylated MAP Kinases

This protocol is used to determine the protein expression levels of COX-2 and the phosphorylation status of MAP kinases (p-ERK, p-JNK, p-p38).

-

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for COX-2, 15-30 minutes for MAP kinase phosphorylation).

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE (10% gel) and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against COX-2, p-ERK, p-JNK, p-p38, total ERK, total JNK, total p38, or β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to the loading control (β-actin) or total protein.

-

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and acetylcholinesterase inhibitory activities. Its mechanism of action, particularly the inhibition of the MAPK signaling pathway, provides a solid foundation for its potential therapeutic applications. However, to fully realize its potential, several areas require further investigation. The lack of quantitative data for its anti-inflammatory effects needs to be addressed through rigorous dose-response studies. Furthermore, the synthesis and biological evaluation of this compound derivatives are critical next steps. Such studies could lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, expanding the therapeutic possibilities for this interesting coumarin scaffold. Finally, exploration of other potential biological activities, such as antimicrobial and cytotoxic effects, would provide a more complete understanding of this compound's pharmacological profile.

References

- 2. epdf.pub [epdf.pub]

- 3. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Heme Oxygenase 1-Mediated Anti-Inflammatory Effect of Extract from the Aerial Part of Heracleum moellendorffii Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, Synthesis, and Biological Activities of Novel Coumarin Derivatives as Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Dehydrogeijerin: A Potential Acetylcholinesterase Inhibitor for Neurological Applications

A Technical Overview for Researchers and Drug Development Professionals

Introduction: Dehydrogeijerin, a naturally occurring coumarin, has emerged as a compound of interest in the field of neuropharmacology due to its potential to inhibit acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy in the management of conditions such as Alzheimer's disease. This technical guide provides an in-depth analysis of this compound as a potential AChE inhibitor, consolidating available quantitative data, detailing experimental protocols, and visualizing key processes to support further research and development.

Quantitative Data Summary

The inhibitory activity of this compound against acetylcholinesterase has been quantified, providing a basis for its comparison with other inhibitors and for its potential therapeutic efficacy.

| Parameter | Value | Source |

| IC50 (Acetylcholinesterase Inhibition) | 9.7 µM | [1] |

Table 1: Acetylcholinesterase Inhibition Data for this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of the acetylcholinesterase enzyme activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental procedures related to the study of this compound.

Isolation and Purification of this compound from Angelica polymorpha

While the specific protocol for the isolation of this compound from the stem of Angelica polymorpha as referenced for its AChE inhibitory activity is not publicly detailed, a general methodology for the extraction and isolation of coumarins from Angelica species can be outlined as follows. This representative protocol is based on common practices in natural product chemistry.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: The stems of Angelica polymorpha are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction to draw out the secondary metabolites, including coumarins.

-

Concentration: The resulting crude extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate and water. This step helps to separate compounds based on their polarity, with coumarins typically partitioning into the organic phase.

-

Chromatographic Separation: The organic phase is dried and subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity to separate the different components of the extract.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: The fractions rich in this compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound. The identity and purity of this compound are then confirmed by spectroscopic methods (NMR, MS).

Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on acetylcholinesterase activity is typically determined using a spectrophotometric method based on the Ellman's reagent.[2][3][4][5]

Workflow for Acetylcholinesterase Inhibition Assay

Caption: A schematic of the Ellman's method for assessing AChE inhibition.

Methodology:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel).

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

-

This compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add a pre-determined volume of phosphate buffer.

-

Add the AChE solution to each well.

-

Add the this compound solution (or buffer for the control).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution.

-

Initiate the enzymatic reaction by adding the ATCI substrate.

-

-

Measurement:

-

Immediately measure the absorbance of the solution at 412 nm using a microplate reader. The absorbance is monitored over time. The yellow color produced is due to the reaction of the product of the enzymatic reaction, thiocholine, with DTNB to form 5-thio-2-nitrobenzoate (TNB).

-

-

Data Analysis:

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound as a potential therapeutic agent in the context of neurological disorders is the inhibition of acetylcholinesterase. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is the fundamental principle behind the use of AChE inhibitors in Alzheimer's disease.

Hypothesized Cholinergic Signaling Enhancement

Caption: The proposed mechanism of action of this compound in the cholinergic synapse.

Further research is warranted to elucidate the precise molecular interactions between this compound and the active site of AChE, as well as to investigate its potential effects on cholinergic receptor function and downstream signaling cascades. Such studies would provide a more comprehensive understanding of its pharmacological profile and its potential as a therapeutic agent.

References

Methodological & Application

Animal Models for In Vivo Evaluation of Dehydrogeijerin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogeijerin, a naturally occurring coumarin, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antibacterial, and antitumor activities. Preliminary in vitro data suggest that its mechanism of action may involve the modulation of key signaling pathways, including Nitric Oxide Synthase (NOS), Mitogen-Activated Protein Kinase (MAPK), and Cyclooxygenase (COX). To further investigate these promising attributes and elucidate its in vivo efficacy and mechanism of action, appropriate animal models are essential.

These application notes provide detailed protocols for preclinical in vivo studies to assess the anti-inflammatory and neuroprotective effects of this compound. The described models are well-established and widely used in pharmacological research for the evaluation of novel therapeutic compounds.

I. Anti-inflammatory Activity of this compound

A. Rationale and Model Selection

To investigate the anti-inflammatory potential of this compound, rodent models of acute and chronic inflammation are recommended. These models allow for the quantitative assessment of edema, inflammatory cell infiltration, and the expression of inflammatory mediators.

-

Carrageenan-Induced Paw Edema: A classic model of acute inflammation, primarily used to screen for anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response, involving the release of histamine, serotonin, bradykinin, and prostaglandins.

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics systemic inflammation and allows for the study of cytokine production and signaling pathways in various tissues.

B. Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Positive control: Indomethacin or Diclofenac

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plebismometer or digital calipers

-

-

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and this compound treatment groups (at least 3 doses).

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. Administer the positive control as per established protocols.

-

Measure the initial paw volume of the right hind paw using a plebismometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

-

-

Endpoint Analysis:

-

Paw volume measurement.

-

At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological analysis (to assess inflammatory cell infiltration) and biochemical assays (e.g., myeloperoxidase (MPO) activity, cytokine levels).

-

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

-

Animals: Male C57BL/6 or BALB/c mice (20-25 g).

-

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Positive control: Dexamethasone

-

Vehicle

-

-

Procedure:

-

Acclimatize animals for at least one week.

-

Divide animals into groups (n=6-8 per group): Saline control, LPS + Vehicle, LPS + this compound (at least 3 doses), LPS + Dexamethasone.

-

Administer this compound or vehicle (p.o. or i.p.) 1 hour before LPS challenge.

-

Inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.

-

Collect blood samples at various time points (e.g., 2, 6, 24 hours) via cardiac puncture or tail vein for cytokine analysis.

-

At the end of the study, euthanize animals and collect tissues (e.g., lung, liver, spleen) for histological and biochemical analysis.

-

-

Endpoint Analysis:

-

Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum using ELISA.

-

Histopathological examination of tissues.

-

Western blot analysis of tissues to assess the activation of MAPK and NF-κB pathways.

-

C. Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 1.85 ± 0.12 | - |

| Indomethacin | 10 | 0.92 ± 0.08 | 50.3 |

| This compound | 10 | 1.55 ± 0.10 | 16.2 |

| This compound | 30 | 1.21 ± 0.09 | 34.6 |

| This compound | 100 | 0.98 ± 0.07 | 47.0 |

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |

| Saline Control | - | 50 ± 8 | 35 ± 6 |

| LPS + Vehicle | - | 1250 ± 110 | 980 ± 95 |

| LPS + Dexamethasone | 1 | 420 ± 45 | 310 ± 30 |

| LPS + this compound | 10 | 980 ± 90 | 750 ± 80 |

| LPS + this compound | 30 | 650 ± 62 | 480 ± 55 |

| LPS + this compound | 100 | 480 ± 50 | 350 ± 40 |

II. Neuroprotective Effects of this compound

A. Rationale and Model Selection

Given the potential of coumarins to exhibit neuroprotective effects, in vivo models of neuroinflammation and neuronal damage are relevant for evaluating this compound.

-

LPS-Induced Neuroinflammation: Intracerebral or systemic administration of LPS induces a robust inflammatory response in the brain, characterized by microglial activation and the production of pro-inflammatory cytokines, leading to neuronal damage.

B. Experimental Protocol

1. LPS-Induced Neuroinflammation in Mice

-

Animals: Male C57BL/6 mice (25-30 g).

-

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

Vehicle

-

Stereotaxic apparatus

-

-

Procedure:

-

Acclimatize animals and handle them regularly before surgery.

-

Divide animals into groups (n=8-10 per group): Sham (saline injection), LPS + Vehicle, LPS + this compound (at least 3 doses).

-

Administer this compound or vehicle (p.o. or i.p.) for a pre-determined period (e.g., 7 days) before LPS injection.

-

Anesthetize mice and place them in a stereotaxic frame.

-

Inject LPS (e.g., 5 µg in 1 µL of saline) directly into a specific brain region (e.g., striatum or hippocampus).

-

Continue this compound administration for a specified period post-surgery.

-

Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.

-

At the end of the experiment, euthanize animals and collect brain tissue.

-

-

Endpoint Analysis:

-

Behavioral assessment of learning and memory.

-

Immunohistochemical analysis of brain sections for markers of microglial activation (Iba-1) and neuronal damage (e.g., Fluoro-Jade B staining).

-

Measurement of pro-inflammatory mediators (e.g., iNOS, COX-2) and cytokines in brain homogenates using Western blot or ELISA.

-

C. Data Presentation

Table 3: Effect of this compound on LPS-Induced Cognitive Deficits in Mice (Morris Water Maze)

| Treatment Group | Dose (mg/kg) | Escape Latency (s) on Day 5 (Mean ± SEM) | Time in Target Quadrant (s) (Mean ± SEM) |

| Sham | - | 15.2 ± 1.8 | 35.5 ± 3.2 |

| LPS + Vehicle | - | 42.5 ± 3.5 | 18.2 ± 2.1 |

| LPS + this compound | 10 | 35.8 ± 3.1 | 22.7 ± 2.5 |

| LPS + this compound | 30 | 25.1 ± 2.6 | 28.9 ± 2.8 |

| LPS + this compound | 100 | 18.9 ± 2.0 | 33.1 ± 3.0 |

III. Visualization of Signaling Pathways and Workflows

A. Proposed Signaling Pathway for this compound's Anti-inflammatory Action

Caption: Proposed mechanism of this compound's anti-inflammatory effects.

B. Experimental Workflow for In Vivo Anti-inflammatory Screening

Caption: Workflow for in vivo screening of anti-inflammatory compounds.

C. Logical Relationship for Neuroprotection Studies

Caption: Rationale for investigating this compound in neuroinflammation.

Application Notes and Protocols: Preparation of Dehydrogeijerin Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrogeijerin is a natural compound that has garnered interest in biomedical research, notably as an acetylcholinesterase inhibitor.[1] Proper preparation of stock solutions is the first critical step for accurate and reproducible in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for laboratory use. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO, including necessary calculations, safety precautions, and storage recommendations.

Compound Information

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

| Property | Value | Source |

| Molecular Weight | 258.27 g/mol | [1][2] |

| CAS Number | 16850-91-2 | [1][2] |

| Molecular Formula | C15H14O4 | [1][2] |

| Appearance | Solid (form may vary) | N/A |

| Solubility in DMSO | Soluble (specific value not published, but commercially available in 10 mM DMSO solution) | [3] |

Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes (P1000, P200, P20) and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

DMSO Handling: DMSO is an excellent solvent that can facilitate the absorption of substances through the skin.[4] Always wear appropriate PPE, including gloves, when handling DMSO and solutions containing it. Work in a well-ventilated area or a chemical fume hood.

-

This compound Handling: The toxicological properties of this compound may not be fully characterized. Handle the compound with care, avoiding inhalation of dust and direct contact with skin or eyes.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays.

Calculation of Required Mass

To prepare a stock solution of a specific molarity, the required mass of the solute (this compound) can be calculated using the following formula:

Mass (g) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock Solution:

-

Desired Concentration = 10 mM = 0.01 M

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 258.27 g/mol

Mass (mg) = 0.01 mol/L * 0.001 L * 258.27 g/mol * 1000 mg/g = 2.58 mg

Step-by-Step Procedure

-

Weighing this compound: Carefully weigh out 2.58 mg of this compound powder on an analytical balance. To minimize static effects and ensure accuracy, use a weigh boat or a piece of creased weighing paper.

-

Transferring to a Vial: Transfer the weighed powder into a sterile microcentrifuge tube or a small amber glass vial. Ensure that as much of the powder as possible is transferred.

-

Adding DMSO: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.

-

Dissolving the Compound: Close the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. For short-term storage (days to weeks), store the stock solution at -20°C. For long-term storage (months), it is recommended to store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Dilution Calculations for Working Solutions

Stock solutions are typically diluted to a final working concentration in cell culture media or buffer. The following formula can be used for these dilutions:

M1V1 = M2V2

Where:

-

M1 = Concentration of the stock solution

-

V1 = Volume of the stock solution to be used

-

M2 = Desired final concentration of the working solution

-

V2 = Final volume of the working solution

Example Calculation for preparing 1 mL of a 10 µM working solution from a 10 mM stock:

-

M1 = 10 mM

-

M2 = 10 µM = 0.01 mM

-

V2 = 1 mL

V1 = (M2 * V2) / M1 = (0.01 mM * 1 mL) / 10 mM = 0.001 mL = 1 µL

Therefore, you would add 1 µL of the 10 mM this compound stock solution to 999 µL of your desired buffer or media to obtain a final concentration of 10 µM.

Summary of Stock Solution Concentrations

The following table provides the required mass of this compound to prepare 1 mL of stock solutions at various common concentrations.

| Desired Stock Concentration (in DMSO) | Required Mass of this compound (for 1 mL) |

| 1 mM | 0.258 mg |

| 5 mM | 1.29 mg |

| 10 mM | 2.58 mg |

| 20 mM | 5.17 mg |

| 50 mM | 12.91 mg |

Visualized Workflows and Pathways

Workflow for Preparing this compound Stock Solution

Caption: Workflow for preparing this compound stock solution.

Hypothetical Signaling Pathway Inhibition by this compound

Caption: this compound as an inhibitor of Acetylcholinesterase (AChE).

References

Dehydrogeijerin: Application Notes and Protocols for Enzyme Kinetics and Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogeijerin, a naturally occurring coumarin, has been identified as a promising molecule for enzymatic studies, particularly in the context of neurodegenerative diseases. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetics and inhibition research, with a primary focus on its activity as an acetylcholinesterase (AChE) inhibitor.

Application Notes

This compound has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. By preventing the degradation of acetylcholine, AChE inhibitors can help to improve cognitive function.

The primary reported activity of this compound is the inhibition of acetylcholinesterase with a half-maximal inhibitory concentration (IC50) of 9.7 μM.[1] This makes this compound a valuable tool for in vitro studies of AChE inhibition and a potential lead compound for the development of new therapeutics for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

Further research into the kinetics of this compound's interaction with AChE is warranted to fully characterize its mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and to determine its inhibition constant (Ki). Such studies are essential for understanding the potency and specificity of this compound as an enzyme inhibitor.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's inhibitory activity.

| Enzyme Target | Inhibitor | IC50 (μM) | Reference |

| Acetylcholinesterase (AChE) | This compound | 9.7 | [1] |

Note: Further studies are required to determine the Ki value and the mode of inhibition.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the method described by Kwon, et al., which was used to determine the IC50 value of this compound.

Materials:

-

This compound

-

Electric eel acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (100 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of this compound by diluting the stock solution with sodium phosphate buffer. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Prepare a 10 mM solution of DTNB in sodium phosphate buffer.

-

Prepare a 75 mM solution of ATCI in deionized water.

-

Prepare a solution of AChE (5 U/mL) in sodium phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

160 µL of sodium phosphate buffer (100 mM, pH 8.0)

-

10 µL of the this compound test solution (or buffer for control)

-

20 µL of AChE solution (5 U/mL)

-

-

Mix the contents of the wells and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding:

-

40 µL of 10 mM DTNB

-

10 µL of 75 mM ATCI

-

-

Immediately monitor the change in absorbance at 412 nm for 6 minutes using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is measured over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

-

Determine the percentage of inhibition for each this compound concentration using the following formula:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.

-

Visualizations

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against AChE.

Signaling Pathway: Inhibition of Acetylcholinesterase

Caption: Mechanism of AChE inhibition by this compound in the synapse.

Logical Relationship for Kinetic Analysis

Caption: Logical workflow for determining the kinetic parameters of this compound.

References

Application of Dehydrogeijerin in Drug Discovery and Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogeijerin, a naturally occurring coumarin, has emerged as a promising candidate in drug discovery, particularly in the fields of neurodegenerative disease and inflammation.[1] Isolated from plants of the Angelica genus, such as Angelica polymorpha and Heracleum moellendorffii, this small molecule has demonstrated significant biological activities that warrant further investigation for therapeutic applications.[1] This document provides a comprehensive overview of the known applications of this compound, detailed experimental protocols for its study, and insights into its mechanism of action.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C15H14O4 | [2] |

| Molecular Weight | 258.27 g/mol | [2] |

| CAS Number | 16850-91-2 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol | [2] |

| Storage | Store at -20°C for long-term stability | [2] |

Biological Activities and Potential Therapeutic Applications

This compound has been identified as a multi-target compound with significant potential in several therapeutic areas:

-

Neurodegenerative Diseases: As a potent inhibitor of acetylcholinesterase (AChE), this compound is a promising candidate for the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, it may help to improve cognitive function.

-

Inflammation and Immunomodulation: this compound exhibits significant anti-inflammatory properties. It has been shown to target key inflammatory mediators such as nitric oxide synthase (NOS) and cyclooxygenase (COX), making it a potential therapeutic for inflammatory conditions.[1][2]

-

Pain Management: Through its inhibition of COX enzymes, which are central to the synthesis of prostaglandins, this compound may possess analgesic properties.

Quantitative Data Summary

The following tables summarize the known quantitative data for the biological activities of this compound.

Table 1: Enzyme Inhibition Data

| Target Enzyme | IC50 (μM) | Assay Type | Cell Line/System | Reference |

| Acetylcholinesterase (AChE) | 9.7 | In vitro enzyme assay | Purified enzyme |

Table 2: Anti-inflammatory Activity Data (in LPS-stimulated RAW 264.7 macrophages)

| Parameter | IC50 (μM) or % Inhibition at a given concentration | Assay Type | Reference |

| Nitric Oxide (NO) Production | Data not available | Griess Assay | [1] |

| iNOS Protein Expression | Data not available | Western Blot | [1] |

| COX-2 Protein Expression | Data not available | Western Blot | [1] |

| IL-6 Production | Data not available | ELISA | |

| TNF-α Production | Data not available | ELISA |

Note: While the inhibitory effects of this compound on these parameters have been reported, specific IC50 values are not yet available in the public domain. Researchers are encouraged to determine these values in their own experimental setups.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of this compound.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.

Principle: This assay is based on the Ellman's method, where the acetylthiocholine substrate is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically at 412 nm.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

Prepare AChE solution in phosphate buffer.

-

Prepare ATCI solution in phosphate buffer.

-

Prepare DTNB solution in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of phosphate buffer (for blank), 20 µL of different concentrations of this compound, and 20 µL of a reference inhibitor (e.g., galantamine).

-

Add 140 µL of DTNB solution to all wells.

-

Add 20 µL of AChE solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at different time intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Protocol 2: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on the production of inflammatory mediators (NO, iNOS, COX-2, IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

A. Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assay, 6-well for Western blot and ELISA) and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined by a cytotoxicity assay such as MTT) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO, IL-6, and TNF-α; 12-24 hours for iNOS and COX-2 protein expression).

B. Nitric Oxide (NO) Production Assay (Griess Assay):

-

After the treatment period, collect the cell culture supernatant.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

C. Western Blot Analysis for iNOS and COX-2 Expression:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

D. ELISA for IL-6 and TNF-α Production:

-

After the treatment period, collect the cell culture supernatant.

-

Measure the concentrations of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 3: Western Blot Analysis of MAPK Phosphorylation

Objective: To investigate the effect of this compound on the phosphorylation of MAP kinases (ERK, JNK, p38) in LPS-stimulated RAW 264.7 macrophages.

Procedure:

-

Follow the cell culture and treatment protocol as described in Protocol 2A, with a shorter LPS stimulation time (e.g., 15-60 minutes) as MAPK phosphorylation is an early event.

-

Perform Western blot analysis as described in Protocol 2C.

-

Use primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38), as well as antibodies for the total forms of these proteins (t-ERK, t-JNK, t-p38) to normalize the data.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways.

References

Troubleshooting & Optimization

Overcoming solubility issues of Dehydrogeijerin in aqueous solutions.

Welcome to the technical support center for Dehydrogeijerin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common solubility challenges associated with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this a known issue?

A1: Yes, this is a common observation. This compound, a furoquinoline alkaloid, is a lipophilic molecule with poor water solubility. Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation or incomplete solubilization. It is standard practice to first dissolve the compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution before making further dilutions into your aqueous experimental medium.[1]

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: The most commonly used solvent for creating a stock solution of this compound is high-purity, anhydrous DMSO.[1] This allows for a high concentration stock (e.g., 10 mM) that is stable when stored correctly.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a clear indicator that the aqueous solubility limit has been exceeded. Here are several strategies to address this:

-

Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your experiment.

-

Optimize the Co-solvent Percentage: Ensure the final concentration of DMSO (or other co-solvent) in your aqueous solution is as low as possible, typically well below 1%, to avoid solvent-induced artifacts in your experiments. However, a minimal amount of co-solvent is necessary to maintain solubility.

-

Use Solubility Enhancers: Incorporating solubility enhancers into your final aqueous solution can significantly improve the solubility of this compound. Common choices include cyclodextrins or non-ionic surfactants.[2][3][4]

-

pH Adjustment: For ionizable drugs, adjusting the pH of the buffer can increase solubility.[5][6] The potential for this compound to be ionized should be evaluated to see if this is a viable strategy.

Q4: Are there more advanced formulation strategies I can use for in vivo studies?

A4: Absolutely. For in vivo applications where bioavailability is critical, several advanced formulation strategies can be employed to enhance the solubility and absorption of poorly soluble compounds like this compound.[3][7][8] These are generally more complex to prepare. Options include:

-

Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can present the compound in a solubilized form that facilitates absorption.[2][8]

-

Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution profile.[3]

-

Nanosizing: Reducing the particle size of the compound to the nanoscale increases the surface area-to-volume ratio, which can significantly improve dissolution rates.[3][4]

Troubleshooting Guide: Solubility Enhancement Techniques

This table summarizes common techniques to enhance the aqueous solubility of this compound.

| Technique | Mechanism of Action | Advantages | Considerations |

| Co-solvency | Reduces the polarity of the aqueous solvent, decreasing the interfacial tension between the solvent and the hydrophobic solute.[4][9] | Simple to implement for in vitro studies; effective for creating stock solutions. | Potential for solvent toxicity in biological assays; high concentrations can alter experimental outcomes. The final co-solvent concentration should be carefully controlled. |

| Cyclodextrin Complexation | Encapsulates the non-polar drug molecule within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior improves water solubility.[2][3][4] | High solubilization capacity; can improve stability; low toxicity profiles for derivatives like HP-β-CD and SBE-β-CD.[2] | Stoichiometry of complexation needs to be considered; can be a more expensive option. |

| Use of Surfactants | Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous phase. | Effective at low concentrations; a wide variety of surfactants are available. | Can interfere with biological membranes and certain assays; potential for toxicity depending on the surfactant and concentration. |

| pH Adjustment | For ionizable compounds, adjusting the pH to a point where the molecule is in its charged (ionized) state increases its interaction with polar water molecules.[5][9] | Simple and cost-effective. | Only applicable if the compound has an ionizable functional group; requires careful control of buffer pH; may affect compound stability or biological activity. |

| Nanosuspensions | Increases the surface area of the drug by reducing particle size to the nanometer range, which enhances the dissolution rate according to the Noyes-Whitney equation.[8] | Significantly improves dissolution velocity; suitable for various administration routes. | Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation requires stabilization. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: 258.27 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

Methodology:

-

Weigh out 2.58 mg of this compound powder using an analytical balance and place it into a sterile vial.

-

Add 1.0 mL of anhydrous DMSO to the vial.

-

Vortex the vial thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

-

The resulting solution is a 10 mM stock of this compound.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a 100 µM working solution of this compound in an aqueous buffer for an in vitro assay, minimizing precipitation.

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Sterile conical tubes

Methodology:

-

Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer. To do this, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Warm the solution slightly (to ~30-40°C) to aid dissolution.

-

Allow the HP-β-CD solution to cool to room temperature.

-

In a sterile conical tube, add 990 µL of the 10% HP-β-CD solution.

-

Add 10 µL of the 10 mM this compound stock solution in DMSO to the HP-β-CD solution. This creates a 1:100 dilution.

-

Immediately vortex the solution vigorously for at least 1 minute to ensure thorough mixing and to facilitate the formation of the inclusion complex.

-

The final solution contains 100 µM this compound, 1% DMSO, and ~10% HP-β-CD. This solution should be visually inspected for any signs of precipitation before use.

Visualizations

References

- 1. biorbyt.com [biorbyt.com]

- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 6. wjbphs.com [wjbphs.com]

- 7. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. ijmsdr.org [ijmsdr.org]

Optimizing Dehydrogeijerin concentration for cell culture experiments.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dehydrogeijerin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound (CAS No. 16850-91-2) is a natural coumarin compound.[] Its primary known mechanism of action is the inhibition of acetylcholinesterase, with a reported IC50 of 9.7 μM.[2] Some suppliers also indicate that it may target Nitric Oxide Synthase (NOS), Mitogen-Activated Protein Kinase (MAPK), and Cyclooxygenase (COX).[3]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?